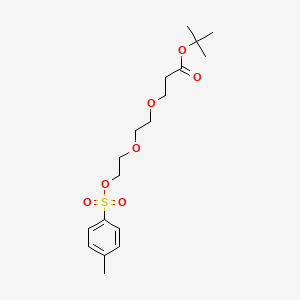

Tos-PEG3-t-butyl ester

Descripción general

Descripción

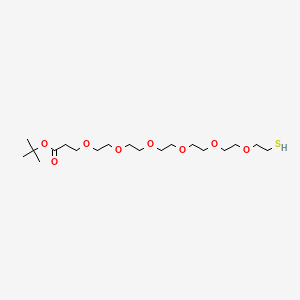

Tos-PEG3-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of this compound is C18H28O7S . It has a molecular weight of 388.48 g/mol . The structure contains a t-butyl ester and a tosyl group .Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that this compound can undergo various chemical reactions, particularly those involving nucleophilic substitution at the tosyl group.Physical and Chemical Properties Analysis

This compound has a molecular weight of 388.48 g/mol . Its molecular formula is C18H28O7S . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

Battery Technology Development

Tos-PEG3-t-butyl ester compounds are utilized in the development of quasi-solid-state copolymer electrolytes for lithium-sulfur batteries. These electrolytes, like PEGDA-P(BA-co-[EVIm]TFSI) QPE-IL, are designed to mitigate the shuttle effect of lithium polysulfides, enhancing the battery's performance in terms of discharge capacity, cycle stability, and rate performance (Cai et al., 2019).

Drug Delivery Systems

This compound derivatives like α-tocopheryl polyethylene glycol succinate (TPGS) show promise in drug delivery systems. The conjugation of TPGS with anticancer agents enhances the bioavailability of poorly absorbed drugs, with the potential to induce apoptosis more effectively than its non-PEGylated counterparts (Youk et al., 2005).

Material Science

These ester compounds are also significant in material science. For example, they are used in the development of thermal lithography techniques for bioconjugation on micro and nanometer scales. The activation of tert-butyl ester moieties in block copolymer films, like polystyrene-block-poly(tert-butyl acrylate), facilitates the formation of carboxylic acid groups for surface chemical modification (Duvigneau et al., 2008).

Nanotechnology

In nanotechnology, this compound derivatives are used to create nanoparticles for drug encapsulation and delivery. For instance, polyurethanes consisting of PEG and L-lysine ester diisocyanate demonstrate temperature-responsive behavior in aqueous solutions, making them suitable for creating nanoparticles with controlled drug release properties (Sun et al., 2011).

Polymer Chemistry

The synthesis of multi-block copolymers containing poly(ester–amide) segments with an ordered side group sequence is another application. Techniques like multicomponent polymerization based on the Passerini reaction use tert-butyl isocyanoacetate and functional aldehydes to create these complex structures (Lv et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

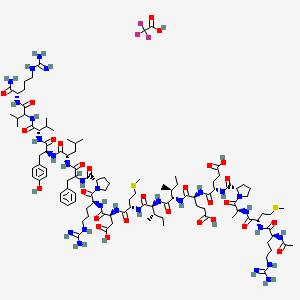

Tos-PEG3-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group It is known that the compound is used in the synthesis of a series of protacs , which are designed to target specific proteins for degradation .

Mode of Action

The compound interacts with its targets through a process known as Proteolysis Targeting Chimera (PROTAC). The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target protein and an E3 ligase simultaneously, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Given its role in protacs, it can be inferred that the compound plays a role in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific target protein being degraded. By inducing the degradation of target proteins, the compound could potentially alter various cellular processes, including signal transduction, gene expression, and cell cycle progression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group . Additionally, factors such as temperature and the presence of other biomolecules could potentially influence the compound’s interaction with its targets and its overall stability .

Análisis Bioquímico

Biochemical Properties

Tos-PEG3-t-butyl ester plays a significant role in biochemical reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules in a biochemical context .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The tosyl group is a very good leaving group for nucleophilic substitution reactions . This property allows it to bind to biomolecules, potentially influencing enzyme activity and gene expression .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHTXRBMNTZSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)

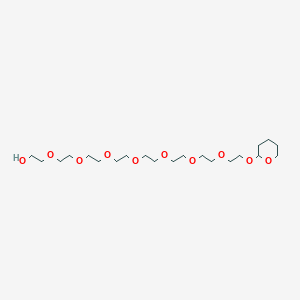

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)